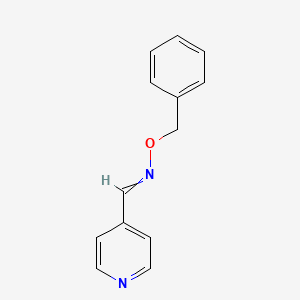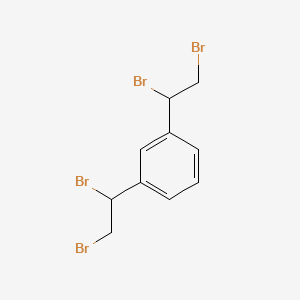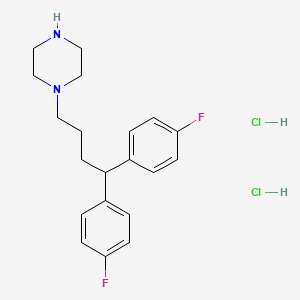
Isonicotinaldehyde O-benzyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinaldehyde O-benzyloxime is a chemical compound that belongs to the class of oxime ethers It is derived from isonicotinaldehyde, which is a formyl derivative of pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isonicotinaldehyde O-benzyloxime can be synthesized through the reaction of isonicotinaldehyde with O-benzylhydroxylamine. The reaction typically involves the use of a base, such as sodium hydroxide, in an aqueous or organic solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime ether .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Isonicotinaldehyde O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime ether to the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime ethers.
Applications De Recherche Scientifique
Isonicotinaldehyde O-benzyloxime has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimicrobial and antibacterial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and other bioactive molecules.
Biological Studies: It is used in studies related to enzyme inhibition and oxidative stress.
Mécanisme D'action
The mechanism of action of isonicotinaldehyde O-benzyloxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Nicotinaldehyde O-benzyloxime: Similar in structure but derived from nicotinaldehyde.
Picolinaldehyde O-benzyloxime: Derived from picolinaldehyde and shares similar chemical properties.
Uniqueness: Isonicotinaldehyde O-benzyloxime is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new antimicrobial agents and other bioactive molecules .
Propriétés
Numéro CAS |
6530-36-5 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-phenylmethoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C13H12N2O/c1-2-4-13(5-3-1)11-16-15-10-12-6-8-14-9-7-12/h1-10H,11H2 |
Clé InChI |
DUCOZYAQYJSURU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CON=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene](/img/structure/B11969084.png)

![(2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11969093.png)
![2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol](/img/structure/B11969102.png)
![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969104.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969108.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969110.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)


![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969157.png)
